molecular formula C17H17N3O2 B2561908 1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid CAS No. 1217180-17-0

1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2561908
CAS No.: 1217180-17-0
M. Wt: 295.342
InChI Key: MOKJZFDVPJQFPQ-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C17H17N3O2 This compound features a quinoline ring system substituted with a cyano group and a methyl group, as well as a piperidine ring attached to a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the cyano and methyl groups. The piperidine ring is then attached through a series of cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.

    Cyclization: This reaction can form new ring structures, potentially leading to novel derivatives

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often involve modulation of signaling pathways or inhibition of specific enzymatic activities .

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Quinoline derivatives: These compounds share the quinoline core but may have different substituents, leading to varied chemical and biological properties.

    Piperidine derivatives: These compounds feature the piperidine ring but differ in the attached functional groups, affecting their reactivity and applications.

Overall, this compound’s unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-2-3-15-14(8-11)16(13(9-18)10-19-15)20-6-4-12(5-7-20)17(21)22/h2-3,8,10,12H,4-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKJZFDVPJQFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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